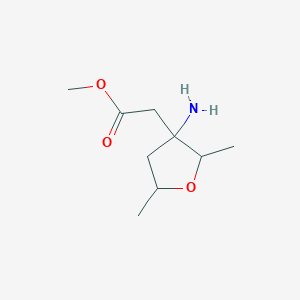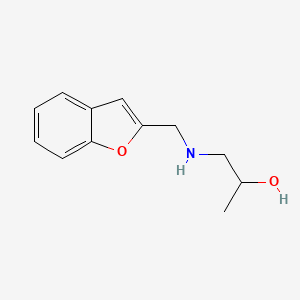
1-((Benzofuran-2-ylmethyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzofuran-2-ylmethyl)amino)propan-2-ol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
The synthesis of 1-((Benzofuran-2-ylmethyl)amino)propan-2-ol involves several steps. One common method includes the reaction of benzofuran-2-carbaldehyde with 2-amino-1-propanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-((Benzofuran-2-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((Benzofuran-2-ylmethyl)amino)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((Benzofuran-2-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication, leading to reduced proliferation of cancer cells or bacteria . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
1-((Benzofuran-2-ylmethyl)amino)propan-2-ol can be compared with other benzofuran derivatives, such as:
2-(Benzofuran-2-yl)ethanol: Known for its anti-inflammatory properties.
2-(Benzofuran-2-yl)acetic acid: Studied for its potential as an anti-tumor agent.
2-(Benzofuran-2-yl)methanamine: Investigated for its antibacterial activity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(1-benzofuran-2-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C12H15NO2/c1-9(14)7-13-8-11-6-10-4-2-3-5-12(10)15-11/h2-6,9,13-14H,7-8H2,1H3 |
InChI Key |
OJJJZBQAPWKUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC2=CC=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


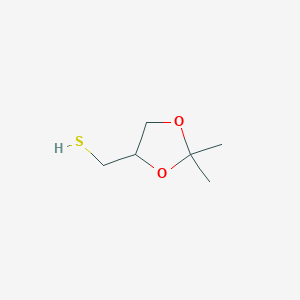
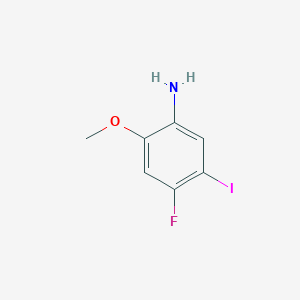
![6-[(But-3-yn-2-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B13295339.png)
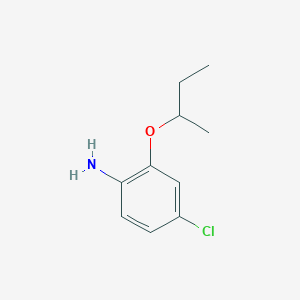
![5-(Thiophen-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13295358.png)
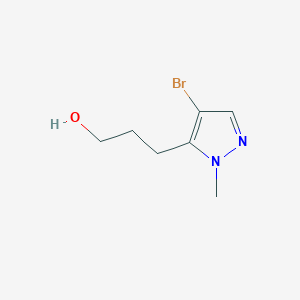
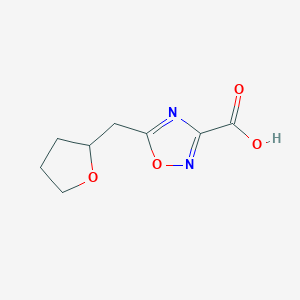
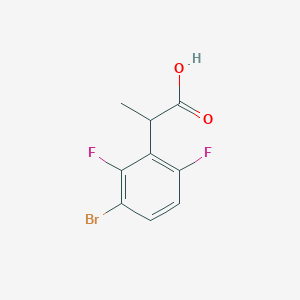
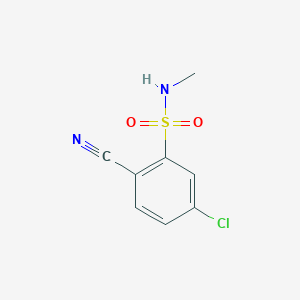
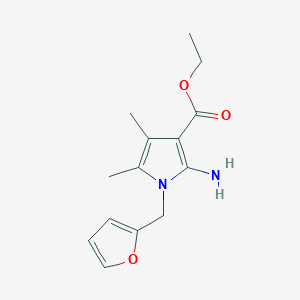
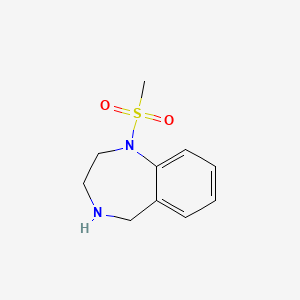
![1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13295401.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13295404.png)
